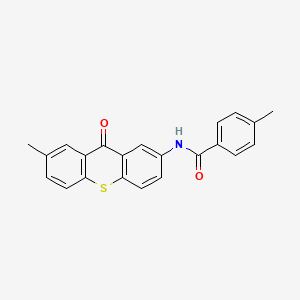

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide

Description

Properties

IUPAC Name |

4-methyl-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO2S/c1-13-3-6-15(7-4-13)22(25)23-16-8-10-20-18(12-16)21(24)17-11-14(2)5-9-19(17)26-20/h3-12H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNOZAHQIMFNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide typically involves the following steps:

Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-xylene, under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

Formation of the Benzenecarboxamide Moiety: The benzenecarboxamide moiety is introduced through the reaction of the thioxanthene derivative with 4-methylbenzoic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One significant application of this compound is as a photoinitiator in photopolymerization processes. Photoinitiators are substances that absorb light and initiate polymerization when exposed to UV or visible light. Research indicates that derivatives of thioxanthene compounds, including this one, can effectively promote the polymerization of acrylates and other monomers under UV light.

Case Study:

A study demonstrated the effectiveness of N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide as a one-component photoinitiator. This compound showed efficient initiation of polymerization reactions, leading to high conversion rates and favorable mechanical properties in the resultant polymers .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of dyes and pigments. Its thioxanthene structure allows for modifications that can enhance color properties or solubility in various solvents.

Data Table: Synthesis Applications

| Compound Type | Application | Reference |

|---|---|---|

| Dyes | Colorants for textiles | |

| Photopolymers | Coatings and adhesives | |

| Organic intermediates | Synthesis of pharmaceuticals |

Research into the biological applications of thioxanthene derivatives suggests potential antitumor and antimicrobial activities. The structural features of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide may contribute to its bioactivity.

Case Study:

In vitro studies have shown that certain thioxanthene derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapeutics . The mechanism often involves the generation of reactive oxygen species upon irradiation, which can lead to cell death.

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Thioxanthene Derivatives: Thioxanthene-based compounds (e.g., antipsychotic drugs like zuclopenthixol) share the tricyclic thioxanthene scaffold. Substituents on the thioxanthene ring (e.g., methyl groups at positions 4 and 7) could influence steric hindrance and solubility, differentiating it from simpler thioxanthenes.

Benzenecarboxamide Derivatives: Compounds like N-(aryl)benzenecarboxamides often exhibit varied biological activities depending on substitution patterns.

Methodological Comparisons

Crystallographic Analysis :

Structural determination of similar small molecules frequently employs SHELX software (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements. For example, the thioxanthene core’s sulfur atom would likely exhibit bond distances comparable to those in other sulfur-containing heterocycles refined using SHELXL .

Research Findings and Gaps

- Structural Insights : The compound’s geometry and electronic profile remain uncharacterized in the provided evidence. Comparative studies using SHELX-based refinements could clarify its conformational stability relative to analogs.

- Biological Activity: No pharmacological data are cited, but structural parallels to thioxanthene antipsychotics suggest CNS activity. Further assays aligned with pharmacopoeial standards (e.g., potency testing ) are warranted.

Biological Activity

4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide is a compound with notable biological activity, particularly in antimicrobial and anticancer research. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : C22H17NO2S

- Molecular Weight : 359.44 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various Gram-positive and Gram-negative bacteria.

Antibacterial Studies

In a comparative study, this compound demonstrated significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were assessed against a panel of bacteria, yielding promising results.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.030 | 0.060 |

| Bacillus cereus | 0.008 | 0.015 |

| Enterobacter cloacae | 0.004 | 0.008 |

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin against certain strains, particularly Enterobacter cloacae .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest that it interacts with key bacterial enzymes, such as MurB, which is crucial for peptidoglycan biosynthesis .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited effective inhibition against various fungal strains.

Antifungal Studies

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.060 |

The antifungal activity was notably effective against Trichoderma viride, highlighting its potential as a therapeutic agent in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays using MTT showed that while the compound exhibits significant antimicrobial activity, it also has a cytotoxic effect on normal human cells (MRC5 line). The concentration at which toxicity occurs is crucial for determining therapeutic windows.

Cytotoxicity Data

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.01 | 90 |

| 0.05 | 75 |

| 0.10 | 50 |

This data indicates that while the compound is effective against pathogens, careful consideration must be given to its dosage to minimize toxicity to human cells .

Case Studies and Research Findings

Several studies have documented the biological activity of thioxanthene derivatives, including this compound. For instance:

- Study on Antimicrobial Efficacy : A comprehensive evaluation involving multiple derivatives indicated that structural modifications significantly influence antimicrobial potency.

- Molecular Docking Analysis : This research provided insights into how structural characteristics affect binding affinity to bacterial targets, enhancing understanding of the relationship between structure and function.

- Clinical Implications : Research suggests potential applications in treating resistant bacterial infections due to its unique mechanism of action compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(7-methyl-9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioxanthenone derivatives are often functionalized using bromination (e.g., with NBS) followed by amidation with 4-methylbenzoic acid derivatives. Key steps include:

- Reagent Selection : Use brominating agents (e.g., NBS) for introducing halogens at the 7-position of the thioxanthenone core .

- Amidation : Employ carbodiimide coupling agents (e.g., DCC) with 4-methylbenzoic acid and amine intermediates under inert conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) improve purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use multi-technique analysis:

- NMR Spectroscopy : Assign peaks for methyl groups (δ 2.3–2.5 ppm for aromatic methyl; δ 2.1 ppm for amide methyl) and carbonyl signals (δ 170–175 ppm in NMR) .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of CO from the amide group) .

- Melting Point : Compare with literature values (if available) to assess crystallinity and impurities .

- Table 1: Key Characterization Parameters

| Technique | Critical Parameters | Reference |

|---|---|---|

| NMR | Integration of methyl and aromatic protons | |

| HPLC | Retention time and peak symmetry | |

| Elemental Analysis | %C, %H, %N (deviation ≤0.4%) |

Q. What stability considerations are critical for handling this compound during storage and experimentation?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxanthenone core .

- Moisture Control : Use desiccants (silica gel) in storage containers, as the amide group may hydrolyze under humid conditions .

- Solution Stability : Prepare fresh solutions in anhydrous DMSO or THF; avoid aqueous buffers unless necessary .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). Focus on the amide and thioxanthenone moieties for hydrogen bonding and π-π stacking .

- QSAR Modeling : Correlate substituent electronic effects (Hammett constants) with activity data to predict optimal substituents at the 7-methyl or 4-methyl positions .

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer :

- Error Source Analysis : Check for solvent effects (implicit vs. explicit solvation models in DFT) and conformational flexibility (e.g., rotational barriers in the amide bond) .

- Experimental Replication : Repeat kinetic studies under controlled conditions (e.g., inert atmosphere, standardized concentrations) to rule out environmental artifacts .

- Collaborative Workflows : Combine molecular dynamics simulations (e.g., GROMACS) with stopped-flow spectroscopy to reconcile theory and practice .

Q. How can the environmental fate of this compound be assessed in long-term ecological studies?

- Methodological Answer :

- Degradation Pathways : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 5–9) experiments to identify breakdown products (e.g., sulfoxides or hydroxylated derivatives) .

- Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

- Table 2: Key Environmental Assessment Parameters

| Parameter | Method | Reference |

|---|---|---|

| Half-life (t) | HPLC monitoring under UV exposure | |

| Ecotoxicity | Algal growth inhibition (OECD 201) |

Theoretical and Methodological Framework

- Guiding Principle : Link research to a conceptual framework (e.g., structure-activity relationships or green chemistry principles) to ensure hypothesis-driven experimentation .

- Data Contradiction Protocol : Apply root-cause analysis (e.g., Ishikawa diagrams) to discrepancies between synthesis yields and theoretical calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.